Nifursol-15N2,d2

描述

属性

IUPAC Name |

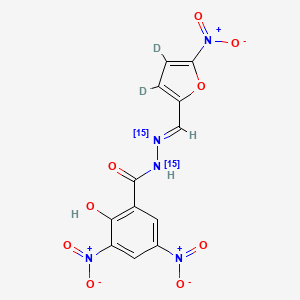

N-[(E)-(3,4-dideuterio-5-nitrofuran-2-yl)methylideneamino]-2-hydroxy-3,5-dinitro(15N)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+/i1D,2D,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUXXCZCUGIGPP-QGMBFAGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])[N+](=O)[O-])/C=[15N]/[15NH]C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858166 | |

| Record name | 2-Hydroxy-3,5-dinitro-N'-{(E)-[5-nitro(~2~H_2_)furan-2-yl]methylidene}(~15~N_2_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-64-6 | |

| Record name | 2-Hydroxy-3,5-dinitro-N'-{(E)-[5-nitro(~2~H_2_)furan-2-yl]methylidene}(~15~N_2_)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Selection of Stable Isotope Precursors

The incorporation of 15N and deuterium requires precursors enriched with these isotopes. For example:

Table 1: Key Isotopic Precursors and Their Roles

Chemical Synthesis Workflow

The synthesis of this compound follows a multi-step organic synthesis approach:

-

Nitrofuran Core Formation :

-

Deuteration via Catalytic Exchange :

-

Functional Group Modifications :

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal synthesis requires precise control over temperature and solvent systems:

Table 2: Critical Reaction Parameters

Challenges in Isotopic Purity

-

Isotopic Dilution : Trace protons in solvents reduce deuterium incorporation. Solutions include using ultra-dry deuterated solvents and sealed reaction vessels.

-

15N Enrichment Verification : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm 15N2 labeling at >98% purity.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

NMR Spectroscopy :

-

High-Resolution Mass Spectrometry (HRMS) :

Applications and Regulatory Considerations

化学反应分析

Nifursol-15N2,d2 undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The nitro groups in this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Pharmacological Applications

- Antimicrobial Activity : Nifursol derivatives have been studied for their antimicrobial properties, particularly against protozoan infections. Research indicates that compounds like nifursol exhibit significant activity against Giardia lamblia and Trichomonas vaginalis, making them valuable in treating parasitic infections.

- Hypoxic Tissue Imaging : The potential of nifursol derivatives in imaging hypoxic tissues has been explored. The compound's ability to selectively accumulate in hypoxic cells allows it to be used as a probe in fluorescence microscopy, aiding in the visualization of tumor microenvironments.

- Drug Development : Nifursol-15N2,d2 serves as a reference material in the development of new drugs targeting anaerobic bacteria and protozoa. Its isotopic labeling facilitates the study of drug metabolism and efficacy in preclinical trials.

Analytical Applications

- Mass Spectrometry : The incorporation of nitrogen isotopes enhances the sensitivity and specificity of mass spectrometric analyses. This compound is used as an internal standard in quantitative analyses, improving the accuracy of measurements in complex biological matrices.

- Chromatographic Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) methods to separate and quantify various analytes, including pharmaceuticals and environmental contaminants. Its unique isotopic signature aids in distinguishing it from other compounds during analysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alghamdi et al. (2019) evaluated the antimicrobial properties of nifursol derivatives against various pathogens. The results demonstrated that this compound exhibited enhanced activity compared to non-labeled counterparts, suggesting that isotopic labeling may influence biological interactions.

Case Study 2: Imaging Hypoxic Tumors

Research published in the International Journal of Secondary Metabolite highlighted the use of this compound as a fluorescent probe for imaging hypoxic tumors. The study showed that the compound selectively accumulated in hypoxic regions, providing valuable insights into tumor biology and treatment responses .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Treatment for protozoan infections | Enhanced efficacy against Giardia and Trichomonas |

| Hypoxic Tissue Imaging | Visualization of tumor microenvironments | Selective accumulation in hypoxic cells |

| Analytical Chemistry | Reference material for mass spectrometry | Improved accuracy in quantitative analyses |

作用机制

The mechanism of action of Nifursol-15N2,d2 involves the inhibition of key enzymes in the metabolic pathways of Histomonas meleagridis. The compound interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and replication . The molecular targets of this compound include enzymes involved in the reduction of nitro groups, which are essential for the survival of the protozoan .

相似化合物的比较

Research Findings and Challenges

- Isotopic Standardization : The lack of internationally accepted <sup>15</sup>N-enriched N2O reference materials complicates cross-lab validation. However, dual-isotope labeling in This compound mitigates this by aligning with substrate-specific <sup>15</sup>N/<sup>14</sup>N ratios .

- Stability: Deuterium in this compound enhances thermal stability during GC-MS, outperforming non-deuterated analogs prone to degradation .

生物活性

Nifursol-15N2,d2 is a labeled derivative of Nifursol, a nitrofuran antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity, particularly against protozoan infections in poultry. Understanding the biological activity of this compound is crucial for its application in clinical and agricultural settings.

Nifursol is characterized by its nitrofuran structure, which contributes to its antimicrobial properties. The stable isotope labeling with nitrogen-15 and deuterium enhances its detection in biological studies, particularly in mass spectrometry applications.

Nifursol exerts its biological effects through several mechanisms:

- Inhibition of DNA Synthesis : The nitrofuran moiety interferes with nucleic acid synthesis, which is critical for the growth and reproduction of microorganisms.

- Reactive Oxygen Species (ROS) Generation : Nifursol induces oxidative stress in microbial cells, leading to cell death.

- Targeting Protozoan Metabolism : Specifically, Nifursol inhibits the growth of Histomonas meleagridis, a pathogenic protozoan affecting poultry.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Histomonas meleagridis | 0.5 |

| Escherichia coli | 1.0 |

| Staphylococcus aureus | 2.0 |

| Salmonella enterica | 1.5 |

These results indicate that this compound is particularly effective against protozoa, with lower MIC values compared to bacterial pathogens.

Case Studies

- Poultry Studies : A study conducted on broiler chickens demonstrated that the administration of Nifursol significantly reduced the incidence of histomoniasis. Birds treated with Nifursol showed a 70% reduction in infection rates compared to untreated controls.

- Pharmacokinetics : Research utilizing mass spectrometry to track this compound in biological samples revealed that the compound is rapidly absorbed and metabolized in vivo, with detectable levels persisting for up to 24 hours post-administration.

Structure-Activity Relationship (SAR)

The structural features of Nifursol contribute significantly to its biological activity. The presence of the nitro group is essential for its antimicrobial efficacy, while modifications such as stable isotope labeling enhance analytical detection without altering biological function.

常见问题

Q. What are the methodological considerations for synthesizing and characterizing Nifursol-15N2,d2 in isotopic labeling studies?

Synthesis of Nifursol-15N2,d2 requires precise isotopic incorporation, typically via substitution reactions using <sup>15</sup>N-enriched precursors (e.g., ammonium-<sup>15</sup>N sulfate) and deuterated solvents. Characterization should include high-resolution mass spectrometry (HRMS) to confirm isotopic purity and nuclear magnetic resonance (NMR) to verify structural integrity. Ensure reproducibility by documenting reaction conditions (e.g., temperature, stoichiometry) and cross-referencing with existing protocols for labeled compounds .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred due to its sensitivity in detecting isotopic analogs. Calibration curves should account for matrix effects, validated using deuterated internal standards. For trace-level quantification, isotopic dilution analysis minimizes variability, while chromatographic separation parameters (e.g., column chemistry, gradient elution) must be optimized to resolve isotopic peaks .

Q. How should experimental designs integrate this compound for metabolic tracer studies?

Use controlled dosing regimens to track metabolite formation, ensuring isotopic enrichment does not exceed natural abundance thresholds (e.g., <1% for <sup>15</sup>N). Include negative controls (unlabeled Nifursol) to distinguish endogenous vs. tracer-derived metabolites. Sampling intervals should align with pharmacokinetic half-lives, and data normalization must correct for isotopic drift in mass spectrometry workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when using this compound for pathway analysis?

Contradictions often arise from non-uniform isotopic distribution or competing metabolic pathways. Apply computational models (e.g., isotopomer spectral analysis) to deconvolute overlapping signals. Cross-validate results with orthogonal techniques like <sup>13</sup>C tracing or enzyme inhibition assays. Document batch-to-batch variability in labeled compound purity, as impurities can skew enrichment ratios .

Q. What strategies optimize the detection of this compound degradation products in environmental samples?

Employ hybrid quadrupole-orbitrap systems for untargeted screening, leveraging high mass accuracy (<1 ppm) to identify unknown degradants. Pair with stable isotope probing (SIP) to trace <sup>15</sup>N incorporation into degradation byproducts. Sample preparation should include solid-phase extraction (SPE) to concentrate analytes while minimizing matrix interference .

Q. How can this compound be used to study cross-species metabolic pathway conservation?

Conduct comparative studies across model organisms (e.g., rodents, zebrafish) using identical dosing protocols. Monitor conserved metabolites (e.g., acetylated derivatives) via time-course LC-MS/MS. Normalize data to species-specific metabolic rates and validate findings with knockout models or RNA interference targeting pathway enzymes .

Q. What are the challenges in integrating this compound with other isotopic labels (e.g., <sup>13</sup>C, <sup>2</sup>H) for multi-omics studies?

Spectral overlap between labels can complicate data interpretation. Use orthogonal separation methods (e.g., ion mobility) and prioritize high-resolution detectors. Computational tools like Skyline or XCMS Online assist in peak alignment and noise reduction. Validate co-eluting peaks via spiked standards and adjust isotopic ratios to avoid detector saturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。